molecular formula C63H99ClN2O17 B15144963 N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

Cat. No.: B15144963
M. Wt: 1191.9 g/mol
InChI Key: VABDRXYBYVPCHX-UHFFFAOYSA-M
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Description

N-(m-PEG9)-N’-(propargyl-PEG8)-Cy5 is a compound that combines polyethylene glycol (PEG) chains with a cyanine dye (Cy5). This compound is often used in bioconjugation and imaging applications due to its water solubility, biocompatibility, and fluorescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(m-PEG9)-N’-(propargyl-PEG8)-Cy5 typically involves the following steps:

    PEGylation: The attachment of PEG chains to the core structure. This can be achieved through various coupling reactions, such as esterification or amidation.

    Propargylation: Introduction of a propargyl group to one end of the PEG chain. This is often done using propargyl bromide in the presence of a base.

    Cy5 Conjugation: The final step involves the conjugation of the Cy5 dye to the PEGylated structure. This can be done using click chemistry, where the alkyne group of the propargyl-PEG reacts with an azide-functionalized Cy5 dye.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This might include the use of automated synthesizers and purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group.

    Reduction: Reduction reactions might be less common but could occur under specific conditions.

    Substitution: The PEG chains can undergo substitution reactions, particularly at the terminal functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride might be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

N-(m-PEG9)-N’-(propargyl-PEG8)-Cy5 has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of bioconjugates and as a fluorescent probe.

    Biology: Employed in imaging studies, such as fluorescence microscopy and flow cytometry.

    Medicine: Utilized in diagnostic assays and as a part of drug delivery systems.

    Industry: Applied in the development of biosensors and other analytical tools.

Mechanism of Action

The mechanism of action of N-(m-PEG9)-N’-(propargyl-PEG8)-Cy5 involves its fluorescent properties. The Cy5 dye absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected using various imaging techniques. The PEG chains enhance the solubility and biocompatibility of the compound, allowing it to be used in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(m-PEG9)-N’-(propargyl-PEG8)-Cy3: Similar structure but with a Cy3 dye, which has different fluorescent properties.

    N-(m-PEG9)-N’-(propargyl-PEG8)-FITC: Uses fluorescein isothiocyanate (FITC) instead of Cy5, offering different excitation and emission wavelengths.

Uniqueness

N-(m-PEG9)-N’-(propargyl-PEG8)-Cy5 is unique due to its specific combination of PEG chains and Cy5 dye, providing a balance of solubility, biocompatibility, and fluorescent properties that are ideal for various applications in research and industry.

Properties

Molecular Formula

C63H99ClN2O17

Molecular Weight

1191.9 g/mol

IUPAC Name

2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride

InChI

InChI=1S/C63H99N2O17.ClH/c1-7-23-67-28-31-71-36-39-75-44-47-79-52-53-80-48-45-76-40-37-72-32-29-68-24-21-64-58-17-13-11-15-56(58)62(2,3)60(64)19-9-8-10-20-61-63(4,5)57-16-12-14-18-59(57)65(61)22-25-69-30-33-73-38-41-77-46-49-81-54-55-82-51-50-78-43-42-74-35-34-70-27-26-66-6;/h1,8-20H,21-55H2,2-6H3;1H/q+1;/p-1

InChI Key

VABDRXYBYVPCHX-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCOCCOC)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCOCCOC)C.[Cl-]

Origin of Product

United States

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